4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a morpholine ring, a piperidine ring, and a methoxyethyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by cyclization of a suitable amine precursor.
Coupling with Morpholine: The final step involves coupling the morpholine ring with the thiadiazole and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydride, DMF (dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted morpholine or piperidine derivatives.
Scientific Research Applications
4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiadiazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound shares the thiadiazole and methoxyethyl groups but differs in the presence of a triazole ring instead of a morpholine ring.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives: These compounds contain imidazole and triazole rings, offering different chemical properties and biological activities.
Uniqueness
4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combination of a morpholine ring, a piperidine ring, and a methoxyethyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H24N4O3S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H24N4O3S/c1-21-9-5-13-16-15(23-17-13)19-8-10-22-12(11-19)14(20)18-6-3-2-4-7-18/h12H,2-11H2,1H3 |
InChI Key |
XAJNVFMAEJMUPK-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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